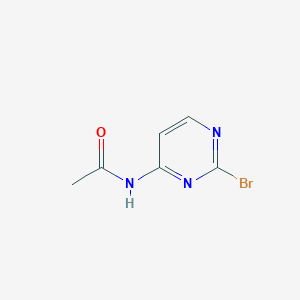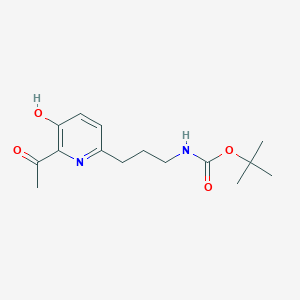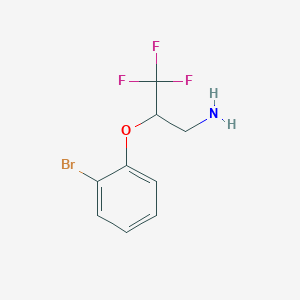
2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine is an organic compound that features a bromine atom, a phenoxy group, and a trifluoropropylamine moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2-bromo-phenol with 3,3,3-trifluoro-propylamine under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 3,3,3-trifluoro-propylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones or phenolic compounds.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process . Additionally, its trifluoropropylamine moiety can interact with biological membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-phenoxy)-ethanol
- 2-(2-Bromo-phenoxy)-1-(2,4-dihydroxy-phenyl)-ethanone
- 2-(2-Bromo-ethoxy)-phenoxy-ethanol
Uniqueness
2-(2-Bromo-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of the trifluoropropylamine moiety, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may lack the trifluoropropylamine group .
Propriétés
Formule moléculaire |
C9H9BrF3NO |
|---|---|
Poids moléculaire |
284.07 g/mol |
Nom IUPAC |
2-(2-bromophenoxy)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H9BrF3NO/c10-6-3-1-2-4-7(6)15-8(5-14)9(11,12)13/h1-4,8H,5,14H2 |
Clé InChI |
QAGFOYFFHZJBCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC(CN)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


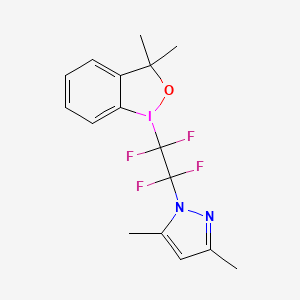
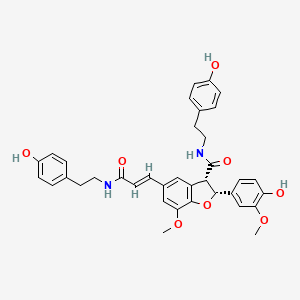
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)


![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14855117.png)
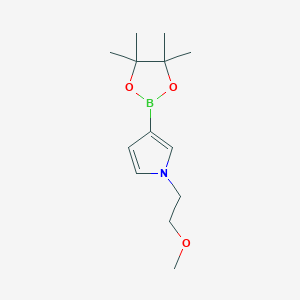
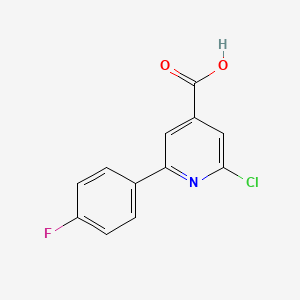

![6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14855142.png)

